molecular formula C15H15NO3 B1453143 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187169-11-4

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1453143
CAS RN: 1187169-11-4
M. Wt: 257.28 g/mol
InChI Key: KPAKEGVACNLPDJ-UHFFFAOYSA-N
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Description

“3,5-Dimethoxybenzoyl chloride” is a compound that has been used in various chemical reactions . It has a molecular weight of 200.62 . Another related compound is “N-(3,5-Dimethoxybenzoyl)glycine” with a molecular formula of C11H13NO5 and an average mass of 239.225 Da .


Synthesis Analysis

“3,5-Dimethoxybenzyl chloride” was used in the preparation of benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, a precursor of curvularin . It was also used in the preparation of diethyl (3,5-dimethoxybenzyl) phosphonate via Wittig-Horner reaction .


Molecular Structure Analysis

The molecular formula of “3,5-Dimethoxybenzoyl chloride” is C9H9ClO3 . For “N-(3,5-Dimethoxybenzoyl)glycine”, the molecular formula is C11H13NO5 .


Chemical Reactions Analysis

“3,5-Dimethoxybenzoyl chloride” undergoes addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via 1,2- methyl shift .


Physical And Chemical Properties Analysis

The boiling point of “3,5-Dimethoxybenzoyl chloride” is 284.5±0.0 °C at 760 mmHg, and its flash point is 131.1±21.3 °C .

Scientific Research Applications

Crystallography and Pharmaceutical Salts

Studies on pharmaceutical salts involving similar compounds highlight the significance of crystallography in drug design and development. For instance, a study demonstrated the formation of mixed crystals by crystallizing pyridoxine with compounds including 4-hydroxy-3,5-dimethoxybenzoic acid, showcasing the intricate hydrogen-bonding networks and π-π interactions that are crucial for the packing architecture in crystals (Cvetkovski, Ferretti, & Bertolasi, 2017). Similarly, the creation of ternary multicomponent crystals exploiting charge-transfer interactions has been researched, emphasizing the role of crystal environment in proton transfer and the utility of such systems in scientific study (Seaton, Blagden, Munshi, & Scowen, 2013).

Structural Characterization and Interactions

Understanding the structural aspects of molecules is pivotal. The crystal structure of a complex involving a 3,5-dinitrobenzoic acid and 4-methylpyridine demonstrated significant NHO hydrogen bonding, which plays a role in stabilizing the complex and facilitating interactions like CHO hydrogen bonds and π–π interaction (Jin, Hu, Li, Xuan, & Yu, 2004). This insight is invaluable for understanding molecular interactions in various chemical and pharmaceutical processes.

Safety and Hazards

For “3,5-Dimethoxybenzoyl chloride”, the hazard statements include H314 - H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-5-16-9-14(10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAKEGVACNLPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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